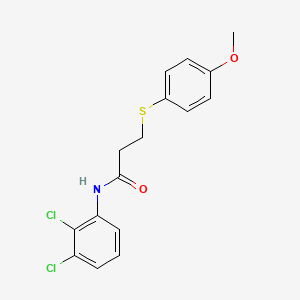

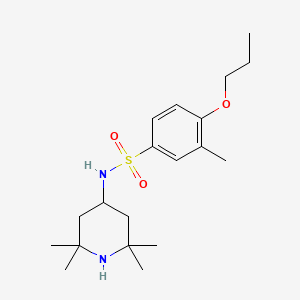

![molecular formula C21H21N5 B3001920 2-(4-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂环庚-3-基)苯基)异吲哚啉-1-亚胺 CAS No. 380194-18-3](/img/structure/B3001920.png)

2-(4-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂环庚-3-基)苯基)异吲哚啉-1-亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine” is a complex organic molecule. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring, a type of heterocyclic ring that consists of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In the case of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile, it reacts with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom, depending on the conditions and nature of the acylating agent .Chemical Reactions Analysis

The compound can undergo acylation reactions with carboxylic acid anhydrides and chlorides . The products of these reactions depend on the conditions and the nature of the acylating agent .科学研究应用

镇痛特性

研究探索了与 2-(4-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂环庚-3-基)苯基)异吲哚啉-1-亚胺 相关的衍生物的镇痛特性。一项研究发现,该系列中合成的化合物显示出镇痛活性,证实了这些化合物的构效关系 (Demchenko 等,2018)。

环化反应中的区域选择性

已经研究了涉及与 2-(4-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂环庚-3-基)苯基)异吲哚啉-1-亚胺 相关的化合物环化反应的区域选择性。量子化学计算和物理化学研究证实,环化反应具有区域选择性,导致热力学上有利的异构体的形成 (Perekhoda 等,2017)。

除草活性

已合成与 2-(4-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂环庚-3-基)苯基)异吲哚啉-1-亚胺 相似的化合物,并评估了它们对油菜和稗草等植物的除草活性。一些合成的化合物对油菜表现出中等的除草活性 (Wang 等,2006)。

抗菌活性

对 2-(4-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂环庚-3-基)苯基)异吲哚啉-1-亚胺 衍生物的研究揭示了广谱抗菌活性。发现一些衍生物对金黄色葡萄球菌和白色念珠菌等菌株具有活性,活性与某些抗生素相当 (Demchenko 等,2021)。

抗焦虑活性

已经对与 2-(4-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂环庚-3-基)苯基)异吲哚啉-1-亚胺 相关的衍生物进行了抗焦虑活性的研究。这些衍生物在临床前模型中显示出有希望的结果,表明作为抗焦虑剂开发的潜力 (Demchenko 等,2020)。

未来方向

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of other 1,2,4-triazoles . Additionally, further studies could be conducted to optimize its synthesis and to explore its reactivity with other chemical agents.

作用机制

Target of Action

The primary targets of the compound “2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine” are currently unknown. The compound belongs to the class of 1,2,4-triazolo azepines , which have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .

Mode of Action

Compounds in the 1,2,4-triazolo azepine class are known to interact with various biological targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Based on the reported pharmacological activities of related 1,2,4-triazolo azepines , it can be hypothesized that this compound may affect multiple biochemical pathways related to inflammation, oxidative stress, viral replication, and cancer progression.

Result of Action

Based on the reported pharmacological activities of related 1,2,4-triazolo azepines , it can be hypothesized that this compound may have potential therapeutic effects in various disease conditions.

属性

IUPAC Name |

2-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5/c22-20-18-7-4-3-6-16(18)14-26(20)17-11-9-15(10-12-17)21-24-23-19-8-2-1-5-13-25(19)21/h3-4,6-7,9-12,22H,1-2,5,8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJOVMHVQDVXIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)N4CC5=CC=CC=C5C4=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

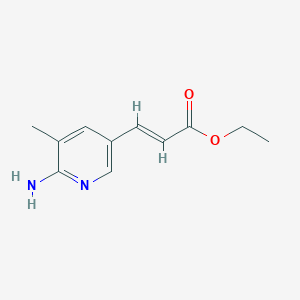

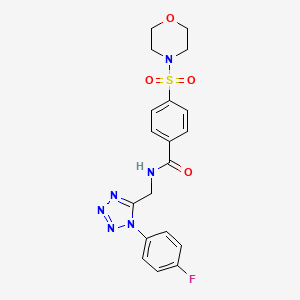

![3-[(3,6-dichloropyridin-2-yl)formamido]-N-methylpropanamide](/img/structure/B3001838.png)

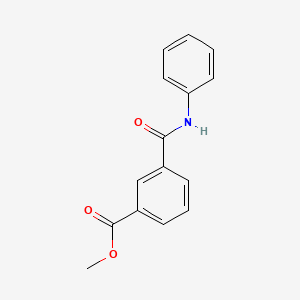

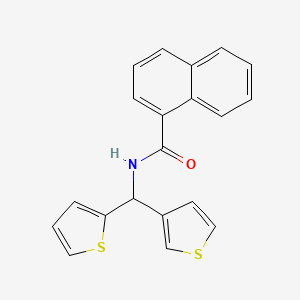

![N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B3001841.png)

![N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001843.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3001852.png)

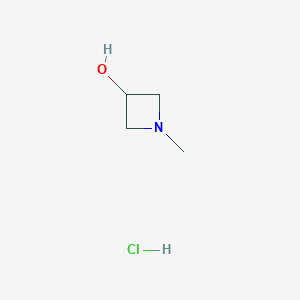

![[(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride](/img/structure/B3001854.png)

![1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B3001858.png)

![2-((1-(3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3001860.png)